N-methylquipazine dimaleate
Overview
Description
N-Methylquipazine dimaleate is a chemical compound that belongs to the class of aminoquinolines. It consists of quinoline in which the hydrogen at position 2 is substituted by a 4-methylpiperazin-1-yl group. This compound is known for its role as a serotonergic agonist, meaning it has an affinity for serotonin receptors and can mimic the effects of serotonin by stimulating physiological activity at the cell receptors .
Mechanism of Action
Target of Action
N-Methylquipazine dimaleate primarily targets the 5-HT3 receptors . These receptors are a type of serotonin receptor, and they play a crucial role in the neurotransmission of serotonin, a neurotransmitter that regulates mood, appetite, and sleep.
Mode of Action
This compound acts as an agonist at the 5-HT3 receptors . This means it binds to these receptors and activates them, mimicking the effects of serotonin. It has almost the same affinity for 5-HT3 sites as quipazine, another compound known to interact with these receptors .
Pharmacokinetics
It is soluble to 50 mm in water , which could potentially influence its bioavailability and distribution in the body.
Result of Action
The activation of 5-HT3 receptors by this compound can lead to various molecular and cellular effects. Given that these receptors play a role in mood regulation, appetite, and sleep, the compound’s action could potentially influence these physiological processes .
Biochemical Analysis
Biochemical Properties
N-methylquipazine dimaleate is known to be a 5-HT3 agonist . It has almost the same affinity for 5-HT3 sites as quipazine but unlike the latter, does not bind to 5-HT1B sites . This suggests that this compound may interact with enzymes, proteins, and other biomolecules associated with these receptor sites.
Cellular Effects
As a 5-HT3 agonist, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As a 5-HT3 agonist, it likely exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
N-Methylquipazine dimaleate is prepared by reacting N-methylquipazine with two equivalents of maleic acid . The synthetic route involves the following steps:
Synthesis of N-Methylquipazine: This involves the substitution of hydrogen at position 2 of quinoline with a 4-methylpiperazin-1-yl group.
Formation of Dimaleate Salt: The N-methylquipazine is then reacted with maleic acid to form the dimaleate salt.
The reaction conditions typically involve dissolving the drug in a solvent like dimethyl sulfoxide (DMSO) to prepare a mother liquor, which is then used for further reactions .
Chemical Reactions Analysis
N-Methylquipazine dimaleate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-Methylquipazine dimaleate has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It is used as a reference compound in the study of serotonergic agonists.
Biology: It is used to study the effects of serotonin on various biological processes.
Medicine: It is used in the development of drugs for the treatment of disorders related to serotonin imbalance, such as depression and anxiety
Comparison with Similar Compounds
N-Methylquipazine dimaleate is similar to other serotonergic agonists, such as quipazine. it has a unique profile in that it does not bind to 5-HT1B sites, unlike quipazine . Other similar compounds include:
Quipazine: A serotonergic agonist that binds to both 5-HT3 and 5-HT1B sites.
2-Methyl-5-HT: Another serotonergic agonist with a different binding profile.
This compound’s unique binding profile makes it a valuable tool in the study of serotonin receptors and their role in various physiological processes .
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3.2C4H4O4/c1-16-8-10-17(11-9-16)14-7-6-12-4-2-3-5-13(12)15-14;2*5-3(6)1-2-4(7)8/h2-7H,8-11H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSITEGFVDCKMF-SPIKMXEPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3C=C2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3C=C2.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042623 | |
Record name | N-Methylquipazine dimaleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9042623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171205-17-7 | |
Record name | N-Methylquipazine dimaleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171205177 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methylquipazine dimaleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9042623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-METHYLQUIPAZINE DIMALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HE4V6NQ2I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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